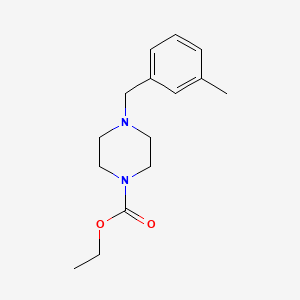![molecular formula C15H15N3O B5867437 2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring (five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole ring attached to a phenol group via a methylene bridge that is also attached to an amino group . The molecular formula is C14H13N3O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.28 . It is a solid at room temperature .Mecanismo De Acción
The mechanism of action of 2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This may lead to the induction of apoptosis in cancer cells and the suppression of inflammation in other cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of inflammation. Additionally, this compound has been shown to have antioxidant properties and may be able to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol is its potential as a new cancer treatment. It has been shown to be effective against a wide range of cancer cell types and may be able to overcome some of the limitations of current cancer treatments. However, there are also some limitations to using this compound in lab experiments, including the need for careful handling due to its toxic properties and the potential for side effects in vivo.
Direcciones Futuras
There are many potential future directions for research on 2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol. One area of interest is the development of new cancer treatments based on this compound and its derivatives. Additionally, further study is needed to fully understand the mechanism of action of this compound and how it interacts with different cellular pathways. Other potential areas of study include the use of this compound as an anti-inflammatory agent and its potential applications in other areas of biomedical research.
Métodos De Síntesis
2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol can be synthesized using a variety of methods, including the reaction of 2-aminomethylbenzimidazole with 4-methylphenol in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable form of this compound for use in research.
Aplicaciones Científicas De Investigación
2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of other diseases.
Propiedades
IUPAC Name |
2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-6-7-14(19)11(8-10)9-16-15-17-12-4-2-3-5-13(12)18-15/h2-8,19H,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJPGPRPHYFFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204808 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)
![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5867360.png)
![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5867366.png)
![N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B5867377.png)


![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol](/img/structure/B5867390.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5867392.png)




![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)

